molecular formula C19H19N3O4S B285460 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(phenylsulfonyl)acetamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(phenylsulfonyl)acetamide

Cat. No. B285460
M. Wt: 385.4 g/mol
InChI Key: JTNZDKJJRXROFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(phenylsulfonyl)acetamide, also known as DPPA, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(phenylsulfonyl)acetamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes, including DNA synthesis, protein synthesis, and cell division. N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(phenylsulfonyl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the activity of chitin synthase, an enzyme involved in fungal cell wall synthesis.
Biochemical and Physiological Effects:
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(phenylsulfonyl)acetamide has been shown to exhibit a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(phenylsulfonyl)acetamide can induce apoptosis, or programmed cell death, in cancer cells, as well as inhibit the growth of fungal and bacterial cells. In vivo studies have shown that N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(phenylsulfonyl)acetamide can reduce tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(phenylsulfonyl)acetamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(phenylsulfonyl)acetamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(phenylsulfonyl)acetamide, including the development of novel derivatives with improved properties, the investigation of its potential applications in other fields, such as environmental remediation, and the exploration of its mechanism of action and potential side effects in more detail. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(phenylsulfonyl)acetamide in various applications.
In conclusion, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(phenylsulfonyl)acetamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(phenylsulfonyl)acetamide have been discussed in this paper. Further studies are needed to fully understand the potential of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(phenylsulfonyl)acetamide and its derivatives in various applications.

Synthesis Methods

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(phenylsulfonyl)acetamide can be synthesized through a multistep reaction involving the condensation of 2,4-pentanedione, phenylhydrazine, and acetophenone, followed by the reaction with phenylsulfonyl chloride and acetic anhydride. The final product is obtained through purification and recrystallization processes.

Scientific Research Applications

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(phenylsulfonyl)acetamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(phenylsulfonyl)acetamide has been shown to exhibit anticancer, antifungal, and antibacterial activities. In agriculture, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(phenylsulfonyl)acetamide has been studied as a potential herbicide and insecticide. In material science, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(phenylsulfonyl)acetamide has been used as a building block for the synthesis of novel materials with potential applications in electronics and optics.

properties

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

2-(benzenesulfonyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide

InChI

InChI=1S/C19H19N3O4S/c1-14-18(19(24)22(21(14)2)15-9-5-3-6-10-15)20-17(23)13-27(25,26)16-11-7-4-8-12-16/h3-12H,13H2,1-2H3,(H,20,23)

InChI Key

JTNZDKJJRXROFD-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.